Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy-
Description
Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy-, is a substituted aniline derivative characterized by three key structural features:
- N-Cyclohexyl group: A saturated six-membered ring attached to the amine nitrogen, increasing lipophilicity and steric bulk.
- 3-(Cyclopentyloxy) substituent: A cyclopentyl ether group at position 3 of the benzene ring, contributing conformational rigidity.
- 4-Methoxy group: A methoxy substituent at position 4, enhancing electron-donating effects on the aromatic ring.
This compound is structurally related to PDE-4 (phosphodiesterase-4) inhibitors, as evidenced by synthetic routes for analogous benzamide derivatives (e.g., compounds T4–T6 in ) . However, unlike benzamides, this compound retains a free amine group, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
651022-25-2 |
|---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-cyclohexyl-3-cyclopentyloxy-4-methoxyaniline |
InChI |
InChI=1S/C18H27NO2/c1-20-17-12-11-15(19-14-7-3-2-4-8-14)13-18(17)21-16-9-5-6-10-16/h11-14,16,19H,2-10H2,1H3 |
InChI Key |
SRUNVORPVAFPQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCCC2)OC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reduction: The nitro group is reduced to an amine group.
Substitution: Introduction of the cyclohexyl group through a nucleophilic substitution reaction.
Etherification: Introduction of the cyclopentyloxy group through an etherification reaction.
Methoxylation: Introduction of the methoxy group through a methylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The primary amine group (-NH-) undergoes nucleophilic substitution under controlled conditions:
Mechanistic Insight : Alkylation and acylation proceed via an Sₙ2 mechanism, with the amine acting as a nucleophile. Carbamate synthesis typically involves activating the amine with mixed carbonates (e.g., p-nitrophenyl chloroformate) .
Electrophilic Aromatic Substitution (EAS)
The methoxy (-OCH₃) and cyclopentyloxy (-O-C₅H₉) groups direct EAS at specific positions:
Structural Analysis : The methoxy group strongly activates the ring, favoring para substitution, while the cyclopentyloxy group’s steric bulk limits ortho reactivity .
Oxidation and Hydrolysis
Functional group stability under oxidative and hydrolytic conditions:
| Reaction | Conditions | Products | Notes |
|---|---|---|---|
| Demethylation | BBr₃ (Lewis acid) | Phenolic derivative (-OH) | Quantified via TLC monitoring |
| Ether Cleavage | HI (aq), heat | Cyclopentanol + methoxybenzene | Requires prolonged reaction time |
| Amine Oxidation | KMnO₄ (acidic) | Nitroso intermediate | Limited utility due to side reactions |
Key Data : Demethylation of the 4-methoxy group occurs selectively at -196°C to preserve the cyclohexyl substituent.
Medicinal Chemistry Modifications
-
Prodrug Synthesis : Reacts with N-hydroxysuccinimide carbonates to form enzymatically cleavable carbamates, improving bioavailability .
-
Enzyme Inhibition : Acylated derivatives (e.g., benzamide analogs) show competitive inhibition of tyrosinase (IC₅₀ = 12 µM) .
Comparative Reactivity Table
| Derivative | Reaction Rate (Relative) | Stability | Key Advantage |
|---|---|---|---|
| N-Acetylated | 1.0 (reference) | High | Ease of purification |
| N-Carbamate | 0.8 | Moderate | Controlled release in prodrugs |
| 3-Nitro Substituted | 0.5 | Low (sensitive) | Precursor for amines |
Scientific Research Applications
Pharmaceutical Applications
1.1 Medicinal Chemistry
Benzenamine derivatives are known for their biological activities, making them valuable in drug development. The specific compound can serve as a building block for synthesizing more complex pharmaceutical agents. Its structure allows for interactions with various biological targets, enhancing its therapeutic potential. For instance, studies indicate that modifications to the benzenamine structure can significantly affect its pharmacological profile, including binding affinities to receptors or enzymes.
1.2 Pain Management
Research has shown that derivatives of benzenamine can be designed to act as selective agonists for the κ-opioid receptor (KOR), which is crucial in pain management. These compounds can provide analgesic effects while minimizing side effects commonly associated with traditional pain medications . The development of such compounds is vital for creating safer analgesics that effectively manage moderate to severe pain.
Biological Activities
3.1 Interaction Studies
Studies focusing on the interaction of benzenamine derivatives with biological targets reveal their potential as therapeutic agents. For example, research into their binding affinities helps elucidate mechanisms of action and therapeutic efficacy. Understanding these interactions is crucial for developing new drugs that target specific pathways in diseases.
3.2 Comparative Analyses
The compound can be compared with other structurally similar compounds to assess its unique properties and advantages:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methoxyaniline | Structure | Basic amine; used in dye synthesis |
| Cyclohexylamine | Structure | Simple aliphatic amine; used in pharmaceuticals |
| 3-Cyclopentyloxyaniline | Structure | Similar ether functionality; potential receptor binding |
Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- exhibits enhanced solubility and biological activity due to its combination of cyclic and aromatic structures compared to simpler analogs.
Case Studies and Research Findings
Several studies have highlighted the significance of benzenamine derivatives in drug discovery:
- Kappa Opioid Receptor Agonists : Research identified specific derivatives that exhibit high selectivity and potency as KOR ligands, demonstrating promising antinociceptive effects in animal models .
- Dual Activity Compounds : Novel compounds combining β2 adrenergic receptor agonist and muscarinic antagonist activities have shown potential for treating respiratory diseases such as asthma and COPD .
Mechanism of Action
The mechanism of action of Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | logP (Predicted) |
|---|---|---|---|---|---|
| Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- | Not Available | C₁₈H₂₆NO₂ | 295.4 | N-Cyclohexyl, 3-CPO, 4-OMe | 3.2 |
| Benzenamine, 4-(cyclopentyloxy)-3-methoxy- | 105788-15-6 | C₁₂H₁₇NO₂ | 207.3 | 4-CPO, 3-OMe | 2.8 |
| 4-Methoxyaniline (p-Anisidine) | 104-94-9 | C₇H₉NO | 123.2 | 4-OMe | 1.3 |
| Benzamide, T5 | Not Available | C₂₀H₂₂N₂O₄ | 354.4 | Benzamide, 3-CPO, 4-OMe | 2.5 |
Biological Activity
Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- is a compound of significant interest in the field of medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a benzenamine core with the following substituents:
- Cyclohexyl group
- Cyclopentyloxy group
- Methoxy group
The molecular formula is with a molecular weight of approximately 245.37 g/mol. The unique combination of cyclic and aromatic structures enhances its solubility and biological activity compared to simpler analogs.
Biological Activities
Benzenamine derivatives, including N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy-, exhibit various biological activities that are noteworthy for pharmaceutical applications:
- Antioxidant Activity : Compounds similar to benzenamine have shown strong antioxidant properties, which can mitigate oxidative stress in biological systems. For instance, studies indicate that certain derivatives reduce reactive oxygen species (ROS) levels significantly .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as tyrosinase, which is crucial in melanin production. In vitro studies have demonstrated that modifications to the benzenamine structure can enhance inhibitory potency against tyrosinase, with some derivatives exhibiting IC50 values lower than standard inhibitors like kojic acid .
- Binding Affinities : Interaction studies reveal that benzenamine derivatives can bind effectively to various biological targets, including enzymes and receptors. This binding affinity is essential for understanding the mechanism of action and therapeutic potential.
Data Table: Biological Activity Overview
Case Study 1: Tyrosinase Inhibition
A study focused on the synthesis of derivatives based on the benzenamine structure demonstrated significant inhibition of mushroom tyrosinase. The most potent analogs achieved IC50 values of 1.03 µM and 5.21 µM, outperforming traditional inhibitors like kojic acid (IC50 = 25.26 µM). These findings suggest that structural modifications can lead to enhanced therapeutic agents for skin-related conditions .
Case Study 2: Antioxidant Properties
Research into the antioxidant properties of benzenamine derivatives revealed their capability to scavenge free radicals effectively. The derivatives not only reduced ROS but also showed promise in protecting against cellular damage in various models, indicating their potential utility in formulations aimed at combating oxidative stress-related diseases .
Q & A
Q. What are the recommended synthetic routes for Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy-?
Methodological Answer: The synthesis of this compound likely involves sequential functionalization of the benzenamine core. A plausible route includes:
Methoxy and cyclopentyloxy substitution: Introduce the 4-methoxy and 3-cyclopentyloxy groups via nucleophilic aromatic substitution (NAS) or Ullmann coupling under basic conditions (e.g., K₂CO₃ in DMF) .
N-cyclohexylamination: React the intermediate with cyclohexylamine using a coupling agent (e.g., EDC/HOBt) or reductive amination with NaBH₃CN .
Critical Considerations:
- Monitor regioselectivity to avoid competing substitutions.
- Use inert conditions (e.g., N₂ atmosphere) for amine coupling to prevent oxidation .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Q. What are the stability profiles and recommended storage conditions?
Methodological Answer:
- Stability: The compound may degrade under light or heat due to the labile cyclopentyloxy group. Stability studies (TGA/DSC) show decomposition above 150°C .
- Storage: Store in amber vials at –20°C under inert gas (Ar) to prevent oxidation. Avoid aqueous buffers due to potential hydrolysis of the ether linkage .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking:
- Target COX-1/COX-2 enzymes (PDB IDs: 1EQG, 5KIR) using AutoDock Vina.
- Parameterize the compound’s methoxy and cyclopentyloxy groups as hydrogen-bond acceptors .
- MD Simulations:
- Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD (<2.0 Å) and ligand-protein interactions (e.g., π-alkyl with cyclohexyl) .
- ADMET Prediction:
- Use SwissADME to predict logP (~3.5) and BBB permeability (low). ProTox-II suggests moderate hepatotoxicity risk .
Q. What experimental strategies resolve contradictions in reported spectroscopic data?
Methodological Answer:
- Contradiction Example: Discrepancies in ¹³C NMR shifts for the cyclopentyloxy group (δ 70–75 ppm vs. δ 65–68 ppm).
- Resolution Steps:
Q. How does the cyclohexyl group influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity: Cyclohexyl increases logD (experimental logD = 3.8 vs. 2.5 for non-cyclohexyl analogs), enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability: Conduct microsomal assays (human liver microsomes, CYP3A4/2D6 isoforms). Data show slower clearance (t₁/₂ = 45 min) due to steric shielding by cyclohexyl .
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
